molecular formula C14H11Cl2N3S B15160306 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 671755-21-8

2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B15160306
CAS No.: 671755-21-8
M. Wt: 324.2 g/mol
InChI Key: VFGWXSNJRBWMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a hydrazine-1-carbothioamide backbone. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product . The reaction conditions are relatively mild, making the synthesis process efficient and straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazines. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide
  • N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide

Uniqueness

2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide stands out due to its dual 4-chlorophenyl groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits higher potency in inhibiting cancer cell growth and has broader antimicrobial activity .

Properties

CAS No.

671755-21-8

Molecular Formula

C14H11Cl2N3S

Molecular Weight

324.2 g/mol

IUPAC Name

[bis(4-chlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H11Cl2N3S/c15-11-5-1-9(2-6-11)13(18-19-14(17)20)10-3-7-12(16)8-4-10/h1-8H,(H3,17,19,20)

InChI Key

VFGWXSNJRBWMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NNC(=S)N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.